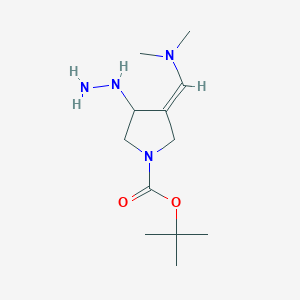tert-Butyl 3-((dimethylamino)methylene)-4-hydrazinylpyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC15809230
Molecular Formula: C12H24N4O2
Molecular Weight: 256.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H24N4O2 |
|---|---|
| Molecular Weight | 256.34 g/mol |
| IUPAC Name | tert-butyl (3Z)-3-(dimethylaminomethylidene)-4-hydrazinylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H24N4O2/c1-12(2,3)18-11(17)16-7-9(6-15(4)5)10(8-16)14-13/h6,10,14H,7-8,13H2,1-5H3/b9-6- |
| Standard InChI Key | DLOSYSCMXXNWQY-TWGQIWQCSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC(/C(=C\N(C)C)/C1)NN |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(=CN(C)C)C1)NN |
Introduction
tert-Butyl 3-((dimethylamino)methylene)-4-hydrazinylpyrrolidine-1-carboxylate is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse pharmacological properties.
Synthesis
The synthesis of tert-Butyl 3-((dimethylamino)methylene)-4-hydrazinylpyrrolidine-1-carboxylate typically involves multi-step synthetic routes. One common approach includes the reaction of tert-butyl 4-hydrazinylpyrrolidine-1-carboxylate with dimethylformamide dimethyl acetal, facilitating the introduction of the dimethylamino group.
Synthesis Steps
-
Starting Material Preparation: The synthesis begins with the preparation of tert-butyl 4-hydrazinylpyrrolidine-1-carboxylate.
-
Reaction with Dimethylformamide Dimethyl Acetal: This step introduces the dimethylamino group to form the desired compound.
Applications in Medicinal Chemistry
The applications of tert-Butyl 3-((dimethylamino)methylene)-4-hydrazinylpyrrolidine-1-carboxylate are primarily in medicinal chemistry, focusing on interaction studies with biological targets such as proteins or enzymes. Techniques like binding affinity assays are crucial for understanding its pharmacological profile.
Potential Biological Activities
-
Antimicrobial Properties: Similar compounds have shown antimicrobial activities, suggesting potential therapeutic applications.
-
Anticancer Properties: Some pyrrolidine derivatives exhibit anticancer properties, which could be explored further.
Comparison with Similar Compounds
Several compounds share structural similarities with tert-Butyl 3-((dimethylamino)methylene)-4-hydrazinylpyrrolidine-1-carboxylate, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate | Piperidine ring with an acrylonitrile derivative | Focus on piperidine structure |
| tert-butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b]oxazepin-3-yl)carbamate | Tetrahydropyrido structure | Incorporates oxazepine |
These comparisons highlight the uniqueness of tert-Butyl 3-((dimethylamino)methylene)-4-hydrazinylpyrrolidine-1-carboxylate due to its specific combination of functional groups and structural features, which may confer distinct biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume